(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including those with pyran and piperidine rings similar to the core structure of our compound of interest, often involves multi-step reactions. For example, a protocol for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions showcases the intricate synthetic routes required for such molecules (Sun et al., 2011). Similarly, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine as a key intermediate in the synthesis of Crizotinib highlights the complexity and the necessity of optimizing conditions for successful scale-up (Fussell et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds provide insights into the conformational flexibility and the potential for forming extensive hydrogen bonding networks. For instance, the study on the structures of hydroxy derivatives of hydropyridine reveals the influence of intramolecular and intermolecular hydrogen bonds on molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving pyridine and piperidine derivatives are often regioselective and can lead to a wide range of products, depending on the reactants and conditions used. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine offers a route to unconventional piperidines, showcasing the versatility of these compounds in synthetic chemistry (Crotti et al., 2011).
properties
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14-12-20(17(21)13-24-16-2-7-19-8-3-16)9-6-18(14,22)15-4-10-23-11-5-15/h2-3,7-8,14-15,22H,4-6,9-13H2,1H3/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSSSYMOPJHBT-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol |
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